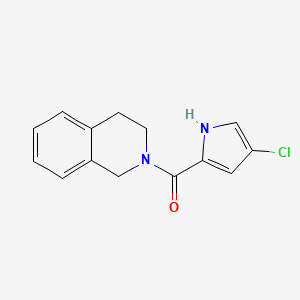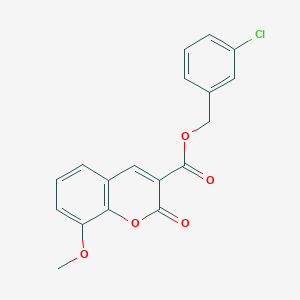![molecular formula C11H15ClN2O B7466290 1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea is a chemical compound commonly known as CPPU. It is a plant growth regulator that is widely used in the agricultural industry to improve the yield and quality of crops. CPPU is a white crystalline powder that is soluble in water and has a molecular formula of C12H15ClN2O.
Applications De Recherche Scientifique
CPPU has been extensively studied for its plant growth regulatory properties. It has been found to promote cell division, increase fruit size, and improve the quality of fruits and vegetables. CPPU has also been shown to enhance the resistance of plants to environmental stress factors such as drought, high temperature, and salt stress. Furthermore, CPPU has been used to improve the yield and quality of crops such as grapes, apples, tomatoes, and strawberries.
Mécanisme D'action
CPPU exerts its plant growth regulatory effects by activating specific receptors in plants. It binds to the cytokinin receptors, which are responsible for regulating cell division and differentiation. This activation leads to an increase in the concentration of cytokinins in the plant, which in turn promotes cell division and growth.
Biochemical and Physiological Effects:
CPPU has been shown to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in cell division and cell wall synthesis, leading to an increase in cell number and size. CPPU also enhances the accumulation of carbohydrates and proteins in plants, improving their nutritional value. Additionally, CPPU has been found to increase the concentration of antioxidants in plants, which helps to protect them from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
CPPU has several advantages when used in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. CPPU is also stable and has a long shelf life, making it easy to store and transport. However, CPPU has some limitations in laboratory experiments. Its effects on different plant species can vary, and the optimal concentration for each species may need to be determined experimentally. Additionally, CPPU can have toxic effects on plants at high concentrations, which can lead to inaccurate results.
Orientations Futures
For research on CPPU include its potential use in organic farming, optimal concentration and application methods, and its potential effects on human health and the environment.
Méthodes De Synthèse
CPPU can be synthesized by reacting 3-chlorobenzylamine with isobutyl isocyanate in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain CPPU in its pure form. This synthesis method is relatively simple and cost-effective, making CPPU readily available for research and commercial use.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8(2)14-11(15)13-7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISDWODBUNOGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)


![N-methyl-N-[(2-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466238.png)
![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone](/img/structure/B7466253.png)
![1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466265.png)
![[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466273.png)
![1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466278.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)
![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)

![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)